Methanone, (5-ethyl-2-thiazolyl)(3-(trifluoromethoxy)phenyl)-, O-(2-methyl-3-(4-morpholinyl)propyl)oxime
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Overview
Description
Preparation Methods
The synthesis of Methanone, (5-ethyl-2-thiazolyl)(3-(trifluoromethoxy)phenyl)-, O-(2-methyl-3-(4-morpholinyl)propyl)oxime involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methanone, (5-ethyl-2-thiazolyl)(3-(trifluoromethoxy)phenyl)-, O-(2-methyl-3-(4-morpholinyl)propyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules In biology, it may be used in studies involving enzyme inhibition and protein interactionsIn industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methanone, (5-ethyl-2-thiazolyl)(3-(trifluoromethoxy)phenyl)-, O-(2-methyl-3-(4-morpholinyl)propyl)oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methanone, (5-ethyl-2-thiazolyl)(3-(trifluoromethoxy)phenyl)-, O-(2-methyl-3-(4-morpholinyl)propyl)oxime can be compared with other similar compounds, such as those containing thiazole rings, trifluoromethoxy groups, or morpholinyl moieties. These similar compounds may have different chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
81100-86-9 |
---|---|
Molecular Formula |
C21H26F3N3O3S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(Z)-1-(5-ethyl-1,3-thiazol-2-yl)-N-(2-methyl-3-morpholin-4-ylpropoxy)-1-[3-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C21H26F3N3O3S/c1-3-18-12-25-20(31-18)19(16-5-4-6-17(11-16)30-21(22,23)24)26-29-14-15(2)13-27-7-9-28-10-8-27/h4-6,11-12,15H,3,7-10,13-14H2,1-2H3/b26-19- |
InChI Key |
SGZACASBMNGUKA-XHPQRKPJSA-N |
Isomeric SMILES |
CCC1=CN=C(S1)/C(=N\OCC(C)CN2CCOCC2)/C3=CC(=CC=C3)OC(F)(F)F |
Canonical SMILES |
CCC1=CN=C(S1)C(=NOCC(C)CN2CCOCC2)C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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